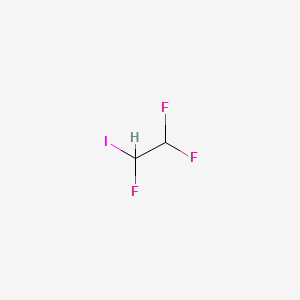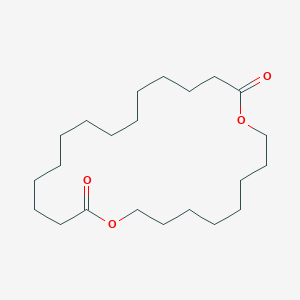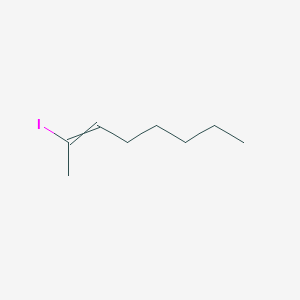
2-Iodooct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodooct-2-ene: is an organic compound with the molecular formula C8H15I It is a vinyl iodide, characterized by the presence of an iodine atom attached to a carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: One common method for synthesizing 2-Iodooct-2-ene involves the palladium-catalyzed coupling of vinyl iodides with terminal alkynes in the presence of copper(I) iodide and a base in water.
Copper-Catalyzed Cyanation: Another method involves the copper-catalyzed cyanation of alkenyl iodides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is a common reagent for SN2 reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Major Products:
Substitution: The major product is typically the corresponding alkane or alkene with the nucleophile replacing the iodine atom.
Oxidation: Products can include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding alkane.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Iodooct-2-ene is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: While specific biological and medicinal applications of this compound are less documented, its derivatives and related compounds are often explored for potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its role as an intermediate in various chemical processes highlights its industrial significance.
Vergleich Mit ähnlichen Verbindungen
1-Iodooct-1-ene: Another vinyl iodide with similar reactivity but different spatial configuration.
2-Bromooct-2-ene: A bromine analog with similar chemical properties but different reactivity due to the nature of the halogen atom.
2-Chlorooct-2-ene: A chlorine analog with distinct reactivity patterns compared to iodine-containing compounds.
Uniqueness: 2-Iodooct-2-ene is unique due to the presence of the iodine atom, which imparts specific reactivity and stability characteristics. The larger atomic size and lower bond dissociation energy of iodine compared to bromine and chlorine make this compound particularly reactive in nucleophilic substitution reactions .
Eigenschaften
CAS-Nummer |
114474-43-0 |
|---|---|
Molekularformel |
C8H15I |
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
2-iodooct-2-ene |
InChI |
InChI=1S/C8H15I/c1-3-4-5-6-7-8(2)9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
IGDVPUOJINZPHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C(C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


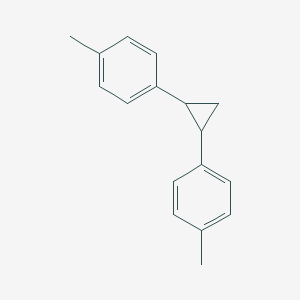
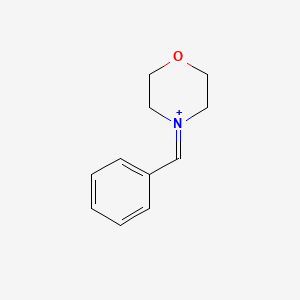
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
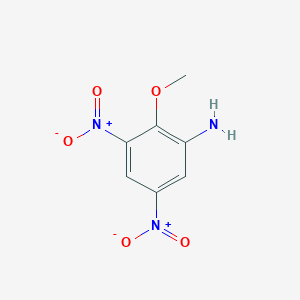
![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
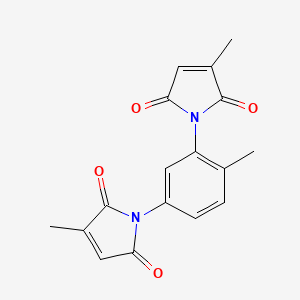
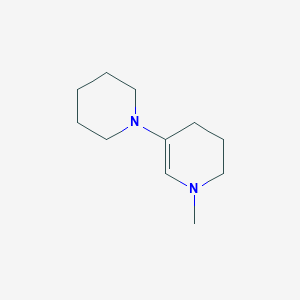
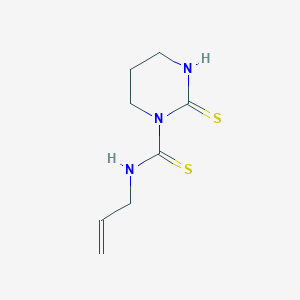
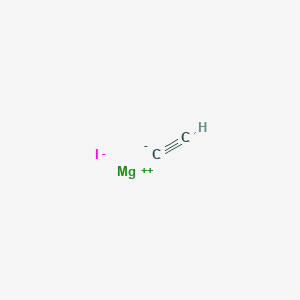
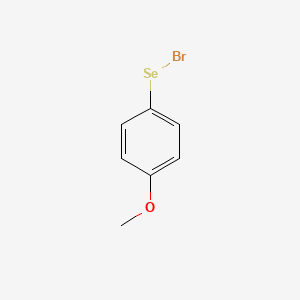
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
